Clindamycin B Palmitate

HPLC System Suitability Pharmaceutical Quality Control Regulatory Compliance

This certified Clindamycin B Palmitate (CAS 68206-99-5) is the pharmacopoeia-mandated reference standard for HPLC system suitability testing of Clindamycin Palmitate Hydrochloride. It is the structurally defined 'Impurity VIII', a specific process impurity with a palmitate ester at the 2-position and a relative retention time of ~0.96. Only this authentic standard can validate the required resolution factor ≥3.0 between the API and impurity peaks. Substitution with any generic clindamycin compound risks misidentification, failed regulatory compliance, and batch rejection. Essential for accurate LC-MS peak assignment, method validation (UPLC/HPLC), and quantifying impurity levels within the 0.05–0.5% specification range.

Molecular Formula C33H61ClN2O6S
Molecular Weight 649.4 g/mol
Cat. No. B13829806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClindamycin B Palmitate
Molecular FormulaC33H61ClN2O6S
Molecular Weight649.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CC)O)O
InChIInChI=1S/C33H61ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-26(37)41-31-29(39)28(38)30(42-33(31)43-5)27(23(3)34)35-32(40)25-21-24(7-2)22-36(25)4/h23-25,27-31,33,38-39H,6-22H2,1-5H3,(H,35,40)
InChIKeyLSOHVGOQENSEGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clindamycin B Palmitate as a Key Process Impurity Marker and Reference Standard


Clindamycin B Palmitate (CAS 68206-99-5) is a structurally characterized process impurity formed during the synthesis of the semi-synthetic antibiotic prodrug Clindamycin Palmitate Hydrochloride [1]. It is a lincosamide derivative with a palmitate ester modification at the 2-position . It is primarily utilized as an analytical reference standard for impurity profiling and chromatographic system suitability testing in pharmaceutical quality control [2].

Why Clindamycin B Palmitate Reference Material Cannot Be Replaced with a Generic 'Clindamycin Impurity' Standard


Substituting Clindamycin B Palmitate with a generic clindamycin-related compound is analytically invalid because it is a specific, structurally distinct process impurity with a unique chromatographic behavior. Regulatory monographs mandate its use as a specific marker for system suitability, requiring a defined resolution factor from the main Clindamycin Palmitate peak, which cannot be verified without the authentic compound [1]. Furthermore, its distinct molecular mass and retention time are critical for accurate identification and quantification via LC-MS, as it elutes separately from other related impurities like clindamycin laurate or myristate [2]. Using a non-authentic standard introduces significant risk of misidentification and inaccurate impurity profiling, leading to failed regulatory compliance and compromised batch release.

Quantitative Differentiation of Clindamycin B Palmitate: Analytical and Physical Chemistry Benchmarks


Regulatory-Mandated Chromatographic Resolution from Clindamycin Palmitate

Clindamycin B Palmitate is a critical reference compound for HPLC system suitability testing as mandated by the Chinese Pharmacopoeia. The monograph for Clindamycin Palmitate Hydrochloride requires that the chromatographic resolution between the main Clindamycin Palmitate peak and the Clindamycin B Palmitate peak must be ≥3.0 [1].

HPLC System Suitability Pharmaceutical Quality Control Regulatory Compliance

Defined Identity and Abundance in Clindamycin Palmitate Impurity Profile

In a comprehensive impurity profiling study of Clindamycin Palmitate Hydrochloride drug substance, Clindamycin B Palmitate was identified and characterized as a specific, individual impurity (Impurity VIII) present at levels between 0.05% and 0.5% [1].

Impurity Profiling LC-MS Pharmaceutical Analysis

Distinct Physicochemical Behavior: Critical Micelle Concentration and Solubility

The 2-palmitate ester of clindamycin exhibits unique solution behavior compared to its lincomycin analog. Clindamycin 2-palmitate hydrochloride demonstrates a significantly higher aqueous solubility at 25°C (≥0.1 M) due to micelle formation, with a low critical micelle concentration, whereas lincomycin 2-palmitate is virtually insoluble below its Krafft point of approximately 43°C [1].

Pharmaceutical Formulation Micelle Formation Solubility

Critical Applications for Clindamycin B Palmitate Reference Standards in Pharmaceutical Development and QC


HPLC System Suitability Testing for Clindamycin Palmitate API

Clindamycin B Palmitate is a mandated reference compound for validating the separation power of an HPLC system during Clindamycin Palmitate Hydrochloride analysis, as per pharmacopoeial monographs [1]. A certified standard is required to verify that the resolution between the API peak and this critical impurity is ≥3.0, ensuring the method's ability to accurately quantify impurity levels in drug substance batches [1].

Identification and Quantification of Impurity VIII in Clindamycin Palmitate

This compound serves as the definitive analytical standard for the identification and quantification of 'Impurity VIII' in Clindamycin Palmitate Hydrochloride [2]. Using an authentic standard enables accurate LC-MS peak assignment and quantitative analysis, which is essential for demonstrating control of this specific process impurity within the 0.05-0.5% range typically observed in the API [2].

Method Development and Validation for Related Substances Testing

During the development and validation of new or improved analytical methods for Clindamycin Palmitate (e.g., UPLC, alternative HPLC methods), a well-characterized Clindamycin B Palmitate standard is required to establish system precision, linearity, accuracy, and robustness for this specific impurity, particularly given its close elution to the main peak (relative retention time ~0.96) [1].

Quote Request

Request a Quote for Clindamycin B Palmitate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.